molecular formula C6H10O4 B166149 Ethylidene diacetate CAS No. 542-10-9

Ethylidene diacetate

Cat. No. B166149
Key on ui cas rn: 542-10-9
M. Wt: 146.14 g/mol
InChI Key: ACKALUBLCWJVNB-UHFFFAOYSA-N
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Patent
US04978778

Procedure details

The procedure of Example 9 was repeated except that 10 g of methyl chloride was used in place of methyl iodide and the reaction was effected for 6 hours. GC analysis showed that 0.116 g of vinyl acetate, and 43.3 g of ethylidene diacetate were formed with considerable amount of acetic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.116 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCl.[C:3]([O:6][CH:7]=[CH2:8])(=[O:5])[CH3:4]>C(O)(=O)C>[C:3]([O:6][CH:7]([O:6][C:3](=[O:5])[CH3:4])[CH3:8])(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CCl
Step Three
Name
Quantity
0.116 g
Type
reactant
Smiles
C(C)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OC(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43.3 g
YIELD: CALCULATEDPERCENTYIELD 43978.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04978778

Procedure details

The procedure of Example 9 was repeated except that 10 g of methyl chloride was used in place of methyl iodide and the reaction was effected for 6 hours. GC analysis showed that 0.116 g of vinyl acetate, and 43.3 g of ethylidene diacetate were formed with considerable amount of acetic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.116 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCl.[C:3]([O:6][CH:7]=[CH2:8])(=[O:5])[CH3:4]>C(O)(=O)C>[C:3]([O:6][CH:7]([O:6][C:3](=[O:5])[CH3:4])[CH3:8])(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CCl
Step Three
Name
Quantity
0.116 g
Type
reactant
Smiles
C(C)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OC(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43.3 g
YIELD: CALCULATEDPERCENTYIELD 43978.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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